molecular formula C22H21ClN4O2 B2559519 4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide CAS No. 1251598-39-6

4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide

Cat. No.: B2559519
CAS No.: 1251598-39-6
M. Wt: 408.89
InChI Key: NBRCEOOFCGPWKI-UHFFFAOYSA-N
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Description

4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C22H21ClN4O2 and its molecular weight is 408.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Benzamide Derivatives as Serotonin Receptor Agonists : Research on benzamide derivatives, including compounds with piperidine substituents, has demonstrated their potential in accelerating gastric emptying and increasing defecation frequency, suggesting applications in gastrointestinal motility enhancement without significant side effects. This highlights the importance of such compounds in developing prokinetic agents with improved therapeutic profiles (Sonda et al., 2004).

Novel Sigma Receptor Ligands

  • Cognitive Dysfunction Treatment : A study on NE-100, a potent sigma receptor ligand, shows its efficacy in improving cognitive dysfunction in rats, indicating the potential of structurally related compounds in addressing neurodegenerative diseases and cognitive impairments (Ogawa et al., 1994).

Synthesis and Biological Evaluation

  • Prokinetic Agents Development : Cinitapride and its derivatives, featuring piperidine and benzamide components, exhibit significant anti-ulcerative activity, underscoring their role in gastrointestinal disease treatment. Such compounds' synthesis and biological evaluation contribute to the development of novel therapeutics for related conditions (Srinivasulu et al., 2005).

Antimicrobial and Molluscicidal Activity

  • Natural Product Derivatives : Studies on prenylated benzamide derivatives from natural sources, such as Piper aduncum leaves, reveal their antimicrobial and molluscicidal activities, offering insights into the development of new bioactive compounds for pest control and infection treatment (Orjala et al., 1993).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide' involves the reaction of 4-cyanobenzoyl chloride with piperidine to form 1-(4-cyanobenzoyl)piperidine. This intermediate is then reacted with 4-hydroxy-N-cyclopropylbenzamide to form the final product.", "Starting Materials": [ "4-cyanobenzoyl chloride", "piperidine", "4-hydroxy-N-cyclopropylbenzamide" ], "Reaction": [ "Step 1: 4-cyanobenzoyl chloride is reacted with piperidine in the presence of a base such as triethylamine to form 1-(4-cyanobenzoyl)piperidine.", "Step 2: 1-(4-cyanobenzoyl)piperidine is then reacted with 4-hydroxy-N-cyclopropylbenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide." ] }

CAS No.

1251598-39-6

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.89

IUPAC Name

2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C22H21ClN4O2/c1-13(2)9-10-24-21(28)14-3-8-19-17(11-14)20-18(12-25-19)22(29)27(26-20)16-6-4-15(23)5-7-16/h3-8,11-13,26H,9-10H2,1-2H3,(H,24,28)

InChI Key

NBRCEOOFCGPWKI-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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